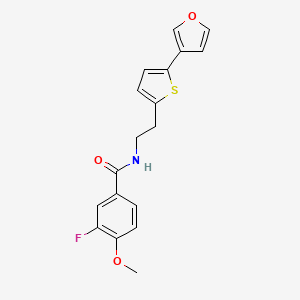

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c1-22-16-4-2-12(10-15(16)19)18(21)20-8-6-14-3-5-17(24-14)13-7-9-23-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIQUKLGHPAQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

Formation of the Furan and Thiophene Rings: These heterocyclic rings are synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological relevance. Below is a detailed comparison:

Fluorinated Benzamide Derivatives

Example 1 : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (from )

- Structural Similarities : Contains a fluorinated benzamide core and a thiophene-derived heterocycle.

- Key Differences : Lacks the methoxy group and furan substituent. Features a dihydrothienylidene ring instead of a thiophen-ethyl-furan system.

- Synthesis : Prepared via condensation reactions involving fluorinated benzoic acid derivatives and thiophene-containing amines, confirmed by single-crystal X-ray diffraction (mean σ(C–C) = 0.003 Å, R factor = 0.034) .

Example 2: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (from )

- Structural Similarities : Fluorinated aromatic rings and amide linkages.

- Key Differences : Pyridine carboxamide scaffold instead of benzamide; lacks heterocyclic thiophene/furan motifs.

- Applications: Registered as the herbicide diflufenican, targeting carotenoid biosynthesis in plants .

Methoxy-Substituted Benzamides

Example : 3-(2-Hydroxyethoxy)-4-methoxy-N-(5-(4-fluoro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide (PubChem CID: 11870467)

- Structural Similarities : Methoxy and fluoro substituents on the benzamide ring; heterocyclic thiazole moiety.

- Key Differences : Thiazole replaces thiophene-furan system; additional trifluoromethyl group enhances hydrophobicity.

- Synthesis : Likely involves coupling of substituted benzoyl chlorides with thiazole amines, as seen in analogous protocols (e.g., ) .

Thiophene-Furan Hybrid Compounds

Example : N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-4-nitrobenzamide (hypothetical analog)

- Structural Similarities : Ethyl-linked thiophene-furan system.

- Key Differences : Nitro group instead of fluoro and methoxy substituents.

- Spectral Data : IR spectra of similar compounds (e.g., ) show characteristic C=O stretches at 1663–1682 cm⁻¹ and C=S vibrations at 1243–1258 cm⁻¹, absent in tautomeric triazole derivatives .

Biological Activity

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure, which incorporates a fluoro group, furan and thiophene rings, and a methoxybenzamide moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic implications.

- IUPAC Name : this compound

- Molecular Formula : C18H16FNO3S

- Molecular Weight : 345.4 g/mol

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been shown to interact with various molecular targets, including:

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, potentially affecting signaling pathways related to inflammation and cancer.

Antitumor Activity

Recent studies have indicated that benzamide derivatives exhibit significant antitumor properties. For instance:

- A study demonstrated that certain benzamide derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Antiviral Activity

Compounds with similar structural motifs have been investigated for antiviral properties:

- Research on nucleoside analogs has shown that modifications in the benzamide structure can enhance activity against viruses such as hepatitis B virus (HBV). The presence of specific substituents can lead to increased potency against viral polymerases .

Case Studies and Research Findings

- Anticancer Studies :

-

Antiviral Efficacy :

- In vitro studies have assessed the antiviral efficacy of similar benzamide derivatives against HBV. One derivative demonstrated an EC50 value of 7.8 nM, indicating strong antiviral activity . This suggests that the structural features present in this compound could be optimized for enhanced antiviral properties.

Data Tables

Q & A

Q. What synthetic methodologies are optimal for preparing 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Coupling Reagents : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to activate the carboxylic acid group of 4-methoxy-3-fluorobenzoic acid, followed by reaction with the amine-containing thiophen-2-ylethyl intermediate .

- Temperature Control : Maintain temperatures below 0°C during coupling to minimize side reactions (e.g., racemization or hydrolysis) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to structurally related thieno derivatives (e.g., 4-methoxy-N-thienopyrimidinyl benzamides) .

- Cytotoxicity : Test against HEK-293 cells via MTT assay (48-hour exposure). A selectivity index (IC₅₀ healthy cells / IC₅₀ target cells) >10 suggests therapeutic potential .

Advanced Research Questions

Q. How can computational chemistry elucidate the compound’s electronic structure and interaction with biological targets?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge transfer potential .

- Molecular Docking : Target enzymes (e.g., bacterial PPTases) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys152 in AcpS-PPTase) .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate aqueous environments and assess solvation energy contributions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer:

Q. How can contradictory data in biological assays (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

Methodological Answer:

- ADME Profiling :

- Formulation Strategies : Encapsulate in PEGylated liposomes to improve solubility and prolong circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.